N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide
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Overview
Description
N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, an aminomethyl group, and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a nitrile oxide. This reaction is often carried out under mild conditions using a base such as sodium hydroxide.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the coupling of the oxadiazole derivative with a cyclopropanecarboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes in pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[3-(aminomethyl)benzyl]acetamidine: This compound also contains an aminomethyl group and is known for its inhibitory activity against nitric oxide synthase.
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and are studied for their broad-spectrum biological activities.
Uniqueness
N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide moiety, which imparts distinct steric and electronic properties, enhancing its potential as a versatile scaffold in drug design and materials science .
Properties
Molecular Formula |
C8H12N4O2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
N-[[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C8H12N4O2/c9-3-6-11-7(14-12-6)4-10-8(13)5-1-2-5/h5H,1-4,9H2,(H,10,13) |
InChI Key |
ZZKWZGBLLRKTML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2=NC(=NO2)CN |
Origin of Product |
United States |
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